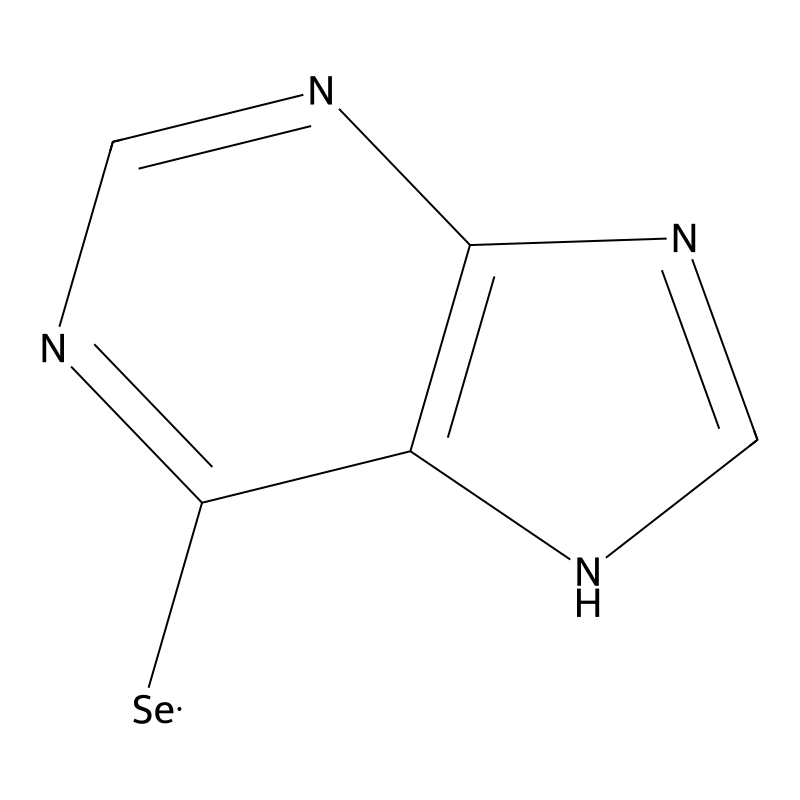

6-Selenopurine

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Incorporation of Selenium-Modified Nucleosides

Selenium can be incorporated into nucleosides to create powerful dual-purpose probes for analyzing nucleic acid structure and ligand binding. The core synthesis involves modifying the C5 position of uridine or 2'-deoxyuridine [1].

Detailed Protocol: Synthesis of 5-Selenophene-2'-deoxyuridine (SedU) and its Phosphoramidite [1]

Step 1: Stille Cross-Coupling to form SedU (2)

- Reaction: In a 25 ml round-bottom flask, combine 0.2 g (0.56 mmol) of 5-iodo-2'-deoxyuridine, 0.47 g (1.24 mmol) of 2-(tri-n-butylstannyl)selenophene, and 0.02 g (0.03 mmol) of bis(triphenylphosphine)-palladium(II) chloride.

- Conditions: Add 6 ml of anhydrous 1,4-dioxane. Fit a reflux condenser and heat the mixture at 95°C for 2.5 hours under a nitrogen atmosphere.

- Monitoring: Monitor the reaction by TLC using 8:2 (v/v) CH₂Cl₂:MeOH as the mobile phase. The product (SedU) has an Rf of ~0.70.

- Work-up: Filter the reaction mixture through a Celite pad, washing the pad with 10 ml of CH₂Cl₂. Concentrate the filtrate using a rotary evaporator.

- Purification & Yield: Purify the residue by silica gel column chromatography using CH₂Cl₂:MeOH. The product is obtained as an off-white solid in approximately 60% yield.

Step 2: Synthesis of the 5'-O-DMT-Protected Intermediate (4)

- Reaction: Use 0.71 g (1.04 mmol) of 5'-O-DMT-protected 5-iodo-2'-deoxyuridine (3), 1.0 g (2.37 mmol) of 2-(tri-n-butylstannyl)selenophene, and 0.05 g (0.06 mmol) of the Pd catalyst.

- Conditions: React in 25 ml of anhydrous dioxane at 95°C for 2.5 hours under nitrogen.

- Monitoring: Use TLC with 95:5 (v/v) CH₂Cl₂:MeOH containing 1% (v/v) triethylamine. The product (4) has an Rf of 0.62.

Step 3: Phosphitylation to form the DNA Phosphoramidite (5)

- Reaction: React the DMT-protected nucleoside (4) with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

- Conditions: Use dry dichloromethane as the solvent and N,N-diisopropylethylamine as the base. The reaction is typically performed at room temperature for 1-2 hours.

- Storage: The final phosphoramidite (5) can be stored under an inert atmosphere (nitrogen or argon) at -20°C to -40°C for long-term storage.

The workflow below illustrates the synthesis of the DNA phosphoramidite. A similar process with appropriate protecting groups is used for the RNA analog (SeU) [1].

Synthetic route for SedU phosphoramidite, key for oligonucleotide synthesis.

Therapeutic Applications and Mechanisms

Selenium-containing nucleosides and nanoparticles show promise in targeting cancer, inflammation, and infection. Their mechanisms include inducing apoptosis and modulating cellular oxidative stress responses [2].

Table 1: Therapeutic Applications of Selenium Nanoparticles and Mechanisms

| Disease Area | Proposed Mechanism of Action | Key Findings / Effects |

|---|---|---|

| Cancer | Induces apoptotic cell death and cell cycle arrest [2]. | High antitumor activity; can be functionalized with targeting ligands for combination therapy [2]. |

| Inflammatory Bowel Disease (IBD) | Inhibits NF-κB expression, reducing pro-inflammatory cytokines (IL-6, TNF-α); activates Nrf2 antioxidant pathway [2]. | Mitigates oxidative stress-related damage and protects intestinal epithelial barrier integrity in animal models [2]. |

| Other Inflammatory Diseases (RA, Asthma) | Modulates selenoproteins and inflammatory signaling pathways [2]. | Potential to improve chemotherapy outcomes and manage chronic inflammation [2]. |

| Infectious Diseases | Acts as a latent compound for antimicrobial action (e.g., selenite +4); potential application against viral epidemics like COVID-19 [2]. | Selenium's oxidation status is crucial for its antimicrobial activity [2]. |

The anti-inflammatory mechanism of SeNPs, particularly relevant to IBD, is illustrated below.

Proposed anti-inflammatory mechanism of SeNPs, targeting NF-κB and Nrf2 pathways.

Role in Structural Biology and X-ray Crystallography

Incorporating selenium atoms via nucleoside analogs like SeU or SedU provides solutions to the "phase problem" in X-ray crystallography of nucleic acids [1] [3].

Table 2: Selenium vs. Bromine for Nucleic Acid Phasing

| Feature | Selenium (Se) | Bromine (Br) |

|---|---|---|

| Phasing Signal | Strong anomalous scatterer [3]. | Relatively weaker anomalous scatterer [3]. |

| Atoms Required | Fewer atoms needed for phasing, even in large nucleic acids [3]. | More atoms need to be incorporated for large structures [3]. |

| Stability | Stable under X-ray irradiation [3]. | Less stable; can decompose under prolonged X-ray or UV exposure [3]. |

| Structural Perturbation | Minimal perturbation when placed at C5 of uracil [3]. | Can cause significant changes to native structures; limited positioning options [3]. |

| Isomorphism | Higher likelihood of isomorphism with native crystals [3]. | Not always isomorphous, limiting usefulness for MIR [3]. |

Biological Activity and Toxicity Considerations

Studies on organoselenium nucleosides show they can exhibit definite antioxidant effects by significantly increasing the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione S-transferase (GST) in animal models [4]. Toxicity studies on similar compounds indicate that parameters like LD₅₀ and liver enzyme (GPT, LDH) activities can remain within normal limits at concentrations up to 1000 mg/kg body weight, suggesting a potentially wide therapeutic window [4].

Future Directions and Challenges

The field is moving toward clinical translation. Key challenges include identifying specific disease targets, improving functionalization techniques to enhance stability and distribution, and understanding the genomic impacts and modes of action of SeNPs [2]. Selenium-based diagnostics that monitor epigenetic factors may also play a future role in early cancer detection [2].

References

- 1. Synthesis of DNA and RNA Oligonucleotides Containing ... [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the therapeutic applications of ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of selenium-derivatized nucleosides, nucleotides ... [patents.google.com]

- 4. Synthesis of New Organoselenium Compounds Containing ... [orientjchem.org]

Selenopurine vs. Purine Chemical Reactivity: Technical Guide for Drug Development Professionals

Introduction to Purine Analogues and Selenium Substitution

Purines and their synthetic analogues represent a cornerstone of medicinal chemistry, serving as essential scaffolds for numerous antiviral, anticancer, and neurological therapeutics. The strategic substitution of oxygen atoms with selenium in purine-based compounds creates selenopurines, a class of bioisosteric analogues with modified electronic properties, conformational behaviors, and biological activities. Unlike their oxygen-containing counterparts, selenopurines exhibit enhanced hydrophobic character, redox activity, and distinctive metal-binding capabilities due to selenium's larger atomic radius, lower electronegativity, and enhanced polarizability [1]. These properties make selenopurines particularly valuable in drug design where modulation of receptor binding affinity, metabolic stability, and overall pharmacokinetic profiles is desired.

The integration of selenium into purine frameworks follows the broader trend of developing chalcogen-containing glycomimetics, which includes thio- and telluro-analogues. Among these, selenopurines have demonstrated exceptional potential in targeting adenosine receptors and other purinergic signaling pathways, often with improved selectivity and potency compared to traditional purine-based therapeutics [2]. This technical review comprehensively examines the chemical reactivity, synthetic methodologies, structural characteristics, and biological applications of selenopurines in comparison to native purines, providing researchers with both theoretical foundations and practical experimental guidance.

Structural Properties and Electronic Characteristics

Fundamental Chemical Properties

The substitution of oxygen with selenium in purine analogues introduces significant structural and electronic modifications that profoundly influence their chemical behavior. Selenium possesses a larger atomic radius (approximately 120 pm versus 73 pm for oxygen), resulting in longer bond lengths with carbon atoms (C-Se ≈ 1.95-2.00 Å versus C-O ≈ 1.43 Å) and altered bond angles within the heterocyclic system [1]. The lower electronegativity of selenium (2.55 on the Pauling scale) compared to oxygen (3.44) reduces the polarization of C-Se bonds, diminishing hydrogen-bond accepting capacity while enhancing hydrophobic character and potential for chalcogen bonding interactions. These fundamental atomic differences translate to distinctive molecular properties that differentiate selenopurines from their oxygen-containing analogues.

The electronic configurations of selenopurines also contribute to their unique reactivity profiles. The enhanced polarizability of selenium atoms facilitates stronger dispersion forces and selenium-π interactions with biological targets, particularly aromatic residues in enzyme active sites and receptor binding pockets [1]. This property, combined with the potential for redox activity through reversible oxidation of selenium, provides selenopurines with biological mechanisms not available to conventional purine analogues. Furthermore, the diminished hydrogen-bonding capability often improves metabolic stability against hydrolytic and enzymatic degradation, addressing a common limitation of natural nucleosides in therapeutic applications.

Comparative Analysis of Structural Properties

Table 1: Comparative structural properties of purine and selenopurine derivatives

| Property | Purine (O-analogue) | Selenopurine (Se-analogue) | Biological Implications |

|---|---|---|---|

| Atomic Radius | ~73 pm (oxygen) | ~120 pm (selenium) | Altered binding pocket interactions |

| Bond Length | C-O ≈ 1.43 Å | C-Se ≈ 1.95-2.00 Å | Modified molecular geometry |

| Electronegativity | 3.44 (oxygen) | 2.55 (selenium) | Reduced hydrogen bonding capacity |

| Hydrophobicity | Moderate | Enhanced | Improved membrane permeability |

| Redox Activity | Limited | Significant (Se redox cycling) | Potential pro-oxidant effects |

| Metal Binding | Moderate affinity | Strong chelation potential | Enzyme inhibition capabilities |

The structural differences between purines and selenopurines significantly influence their molecular conformation and dynamic behavior. Nuclear magnetic resonance (NMR) studies and X-ray crystallographic analyses have demonstrated that 4'-selenopurine nucleosides preferentially adopt South (2T3) sugar puckering conformations, in contrast to the North (3T2) sugar puckering typically observed in 4'-oxonucleosides [2]. This conformational preference, attributed to the greater steric demands of selenium atoms, directly impacts the orientation of purine bases. While conventional A3 adenosine receptor agonists require anti nucleobase orientation for optimal binding, selenopurine derivatives have demonstrated high receptor affinity despite their preference for syn conformation, suggesting unique binding modes or receptor adaptation [2].

Synthetic Approaches and Experimental Protocols

Key Methodologies for Selenopurine Synthesis

The synthesis of selenopurine analogues requires specialized approaches to introduce selenium atoms into the purine scaffold with regio- and stereochemical control. One efficient strategy begins with D-ribose as starting material, which is converted to 4-selenosugar intermediates through selenocyclization reactions [2]. These selenosugars are subsequently oxidized using meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding selenoxides, which undergo [2,3]-sigmatropic rearrangement followed by acetylation to produce glycosyl donors ready for purine base conjugation. Lewis acid-catalyzed glycosylation using trimethylsilyl triflate (TMSOTf) facilitates the coupling of these selenium-containing sugar donors with silylated purine bases (e.g., 6-chloropurine, 2,6-dichloropurine), typically yielding a mixture of N9 and N7 regioisomers that can be separated and characterized [2].

Alternative synthetic routes focus on direct selenation of pre-formed purine systems through nucleophilic displacement reactions. This approach typically involves the introduction of appropriate leaving groups (e.g., mesylate, triflate) at specific positions of the purine scaffold, followed by displacement with selenium nucleophiles such as sodium selenide (Na2Se) or hydrogen selenide (H2Se) under controlled conditions [1]. The stronger nucleophilicity of selenium reagents compared to their oxygen or sulfur counterparts often necessitates milder reaction conditions to prevent over-reaction or decomposition. Additionally, electrochemical and photochemical methods have emerged as valuable tools for introducing selenium atoms through radical mechanisms, offering complementary regioselectivity to traditional polar reactions [1].

Experimental Protocol: Synthesis of 4'-Selenonucleosides

Materials and Equipment:

- D-ribose (1.0 equiv)

- Selenium powder (1.2 equiv)

- Sodium borohydride (2.5 equiv)

- m-Chloroperoxybenzoic acid (mCPBA, 1.1 equiv)

- Acetic anhydride (3.0 equiv)

- 6-Chloropurine (1.2 equiv)

- Trimethylsilyl triflate (TMSOTf, 1.5 equiv)

- Anhydrous dimethylformamide (DMF), toluene, tetrahydrofuran (THF)

- Inert atmosphere (argon/nitrogen) setup

- Standard chromatography equipment

Procedure:

Selenosugar Formation: Dissolve D-ribose (10.0 mmol) in anhydrous DMF (30 mL) under argon atmosphere. Add selenium powder (12.0 mmol) followed by portion-wise addition of sodium borohydride (25.0 mmol) at 0°C. Stir the reaction mixture at room temperature for 6 hours until complete conversion to the selenide intermediate is confirmed by TLC.

Oxidation and Rearrangement: Cool the reaction mixture to -20°C and slowly add mCPBA (11.0 mmol) dissolved in dichloromethane (20 mL). Stir for 2 hours at -20°C, then allow to warm to room temperature. Add acetic anhydride (30.0 mmol) and heat to 100°C for 1 hour to effect the rearrangement and acetylation.

Glycosylation: Dissolve the resulting glycosyl donor (5.0 mmol) in anhydrous toluene (15 mL). Add 6-chloropurine (6.0 mmol) and TMSOTf (7.5 mmol) at 0°C. Warm the reaction mixture to room temperature and stir for 12 hours.

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with ethyl acetate (3 × 25 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the N9-regioisomer as the major product (≈49% yield) along with the N7-regioisomer (≈15% yield) [2].

Characterization: Confirm regioisomer identity by nuclear Overhauser effect (NOE) experiments, observing correlation between 1'-H and 4'-H protons for the N9-anomer. X-ray crystallography can unambiguously establish the regioisomeric assignment and reveal the characteristic South sugar puckering conformation [2].

Biological Interactions and Therapeutic Implications

Receptor Binding and Conformational Behavior

Selenopurine derivatives demonstrate distinctive interactions with biological targets, particularly adenosine receptors (ARs), where they often exhibit enhanced affinity and subtype selectivity compared to natural purines. Studies on 4'-selenonucleosides as A3 adenosine receptor (A3AR) agonists have revealed that these compounds maintain high binding affinity (Ki values in nanomolar range) despite adopting unusual South sugar puckering and syn nucleobase orientation [2]. This represents a significant departure from traditional structure-activity relationship paradigms for AR agonists, which typically require North sugar puckering and anti nucleobase orientation for optimal receptor engagement. For example, the N6-3-iodobenzyl analogue of 4'-selenoadenosine derivative demonstrated exceptional potency as a full A3AR agonist (Ki = 0.57 nM) with remarkable selectivity (>800-fold for A1AR and >1900-fold for A2AAR) [2].

The molecular basis for this unconventional binding behavior appears to involve compensatory interactions between the selenium atom and receptor residues, potentially through chalcogen bonding or enhanced hydrophobic contacts [1]. The larger atomic radius and enhanced polarizability of selenium may facilitate stronger van der Waals interactions with aromatic residues in the receptor binding pocket, offsetting the energetic penalty associated with disfavored conformations. Additionally, the altered dipole moments and electrostatic potential surfaces of selenopurines likely contribute to their distinctive recognition by biological targets. These findings suggest that selenopurine analogues access unique binding modes not available to conventional purine derivatives, providing new opportunities for selective targeting of purinergic receptors.

Therapeutic Applications and Mechanisms

Table 2: Biological activities and therapeutic potential of selenopurine derivatives

| Selenopurine Derivative | Biological Target | Activity/IC50/Ki | Therapeutic Potential |

|---|---|---|---|

| N6-3-Iodobenzyl-4'-selenoadenosine | A3 adenosine receptor | Ki = 0.57 nM | Neuroprotection, stroke therapy |

| 2-Chloro-N6-(3-iodobenzyl)-4'-selenoadenosine | A3 adenosine receptor | Ki = 0.38 nM | Anti-inflammatory, chemotaxis inhibition |

| 4'-Selenonucleoside derivatives | Microglia/monocytes | Inhibition of migration at ≤50 μM | Cerebral ischemia, inflammatory disorders |

| Selenopurine-containing glycomimetics | Glycosidases | Variable inhibition | Antidiabetic applications |

| Platinum-selenopurine complexes | DNA replication machinery | DNA adduct formation | Anticancer therapies |

Selenopurines demonstrate compelling biological activities across multiple therapeutic areas. In neurological applications, 4'-selenonucleoside A3AR agonists have shown significant promise in inhibiting chemoattractant-induced migration of microglia and monocytes without inducing cytotoxicity at concentrations up to 50 μM, suggesting potential for development as novel anti-stroke agents [2]. The ability to modulate neuroinflammatory responses without compromising cell viability represents a significant advantage over conventional purine-based therapeutics. In metabolic disorders, sulfonium-containing selenosugar analogues inspired by naturally occurring α-glucosidase inhibitors like salacinol and kotalanol have demonstrated potential as antidiabetic agents through their inhibition of intestinal glycosidases [1].

The redox activity of selenium in selenopurines introduces additional mechanisms of biological action not available to conventional purine analogues. Selenium atoms can undergo reversible oxidation-reduction cycles, participating in cellular antioxidant defense systems or, conversely, generating reactive oxygen species under specific conditions to promote cytotoxic effects against cancer cells [1]. This redox versatility enables selenopurines to function as either cytoprotective agents or pro-oxidant therapeutics depending on their chemical environment and oxidation state. Furthermore, the strong metal-chelating properties of selenopurines facilitate the development of metallodrug complexes, such as platinum-selenopurine conjugates, which can enhance delivery to cellular targets and create multi-mechanistic agents capable of simultaneous receptor modulation and DNA damage [3].

Research Applications and Development Potential

Case Study: A3 Adenosine Receptor Agonist Development

The development of potent and selective A3 adenosine receptor agonists exemplifies the strategic advantages of selenium substitution in purine-based therapeutics. Structure-activity relationship studies comparing 4'-oxo-, 4'-thio-, and 4'-seleno-nucleoside analogues have revealed that selenium substitution produces unexpected conformational preferences that translate to enhanced biological profiles. While the 4'-oxonucleoside Cl-IB-MECA (1) and its 4'-thio analogue (2) both prefer North sugar puckering with anti nucleobase orientation, the 4'-seleno analogue (3) preferentially adopts South sugar puckering with syn orientation, yet maintains high A3AR binding affinity (Ki = 0.57 nM) [2]. This discrepancy with established structure-activity relationships prompted detailed structural investigations using X-ray crystallography, which confirmed the unusual conformation of the 4'-seleno derivatives.

The most potent compound in this series, N6-3-iodobenzyl-4'-selenoadenosine (3d), demonstrated not only exceptional binding affinity but also remarkable selectivity for the A3AR subtype (>800-fold versus A1AR and >1900-fold versus A2AAR) [2]. Biological evaluation revealed that this compound effectively inhibits chemoattractant-induced migration of microglia and monocytes, key cellular mediators of inflammatory responses in stroke and neurodegenerative diseases. Importantly, these effects occurred at non-cytotoxic concentrations (≤50 μM), suggesting a favorable therapeutic window. This case study illustrates how selenium substitution can produce unconventional structure-activity relationships that translate to enhanced therapeutic potential, particularly for neurological disorders where modulation of neuroinflammatory responses is desirable.

Experimental Protocol: Evaluating A3AR Binding Affinity

Materials and Equipment:

- Radioligands: [125I]AB-MECA (A3AR-specific), [3H]CCPA (A1AR-specific), [3H]NECA (A2AAR-specific)

- Cell membranes expressing human AR subtypes

- Test selenopurine compounds (0.1 nM - 100 μM concentration range)

- Binding assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

- GF/B glass fiber filters

- Scintillation counter

- Nonlinear regression analysis software

Procedure:

Membrane Preparation: Prepare cell membranes expressing human A1, A2A, or A3 adenosine receptors by homogenization and centrifugation (48,000 × g for 20 min at 4°C). Resuspend membrane pellets in binding assay buffer and adjust protein concentration to 0.2-0.4 mg/mL.

Competition Binding Assays: Incubate membrane preparations with fixed concentrations of radioligands and varying concentrations of test selenopurine compounds (typically 12 concentrations in duplicate) for 2 hours at 25°C in a final volume of 200 μL.

Termination and Filtration: Terminate binding reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine. Wash filters three times with 4 mL of ice-cold Tris-HCl buffer (50 mM, pH 7.4).

Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting nonspecific binding (determined in the presence of 10 μM reference agonist). Determine inhibition constants (Ki values) using nonlinear regression analysis of competition curves fitted to a one-site binding model [2].

This protocol enables comprehensive evaluation of selenopurine binding affinity and selectivity across adenosine receptor subtypes, providing critical data for structure-activity relationship studies and lead compound optimization.

Conclusion and Future Perspectives

Selenopurines represent a structurally and functionally distinct class of purine analogues with unique chemical properties and compelling biological activities. The substitution of oxygen with selenium in purine scaffolds induces significant modifications to molecular geometry, electronic distribution, and conformational preferences, which translate to distinctive interactions with biological targets. The enhanced hydrophobic character, redox activity, and metal-chelating capabilities of selenopurines provide medicinal chemists with valuable tools for addressing common challenges in drug development, including metabolic instability, limited membrane permeability, and insufficient target selectivity.

The future development of selenopurine-based therapeutics will likely focus on exploiting their unique redox properties for targeted interventions in oxidative stress-related pathologies, as well as capitalizing on their unusual conformational preferences for selective receptor modulation. Additionally, the integration of selenopurine scaffolds with metallodrug strategies offers promising avenues for multi-mechanistic agents capable of simultaneous receptor targeting and DNA interaction [3]. As synthetic methodologies continue to advance, providing more efficient and stereocontrolled routes to these complex analogues, the exploration of structure-activity relationships will further elucidate the fundamental principles governing their biological activities. With their demonstrated potential in neurological, inflammatory, metabolic, and oncological disorders, selenopurines represent a fertile landscape for continued investigation and therapeutic development.

Appendix: Diagram of Selenopurine-Purine Structural Relationship

Diagram 1: Structural relationship and biological implications of selenium substitution in purine analogues

References

Pharmacological Profile of Key 6-Selenopurine Derivatives

| Compound Name / Type | Target / Activity | Key Quantitative Data (EC₅₀ / IC₅₀) | Cytotoxicity / Therapeutic Index |

|---|---|---|---|

| Seleno-acyclovir (4a) | Anti-HSV-1 and HSV-2 | HSV-1: 1.47 µM; HSV-2: 6.34 µM [1] | Non-cytotoxic up to 100 µM [1] |

| 2,6-Diaminopurine Derivatives (4e-g) | Anti-Human Cytomegalovirus (HCMV) | More potent than seleno-ganciclovir (4d) [1] | Suggests a prodrug profile with lower cytotoxicity [1] |

| General 6-Selanylpurines | Anticancer / Cytotoxic | Varies by specific structure and cell line [2] [3] | Can be optimized; selenium nanoparticles (SeNPs) show improved selectivity [3] [4] |

Synthesis and Experimental Protocols

The synthesis of 6-selenopurine derivatives primarily relies on nucleophilic aromatic substitution (SNAr), where a chlorine atom at the C6 position of a purine precursor is displaced by a selenium-based nucleophile [2].

Protocol 1: Synthesis via In-Situ Generated Selenols

This common method involves reducing diselenides to selenols, which then react with 2,6-dichloropurine derivatives [1] [2].

- Key Reagents: 2,6-Dichloropurine derivative, diselenide (e.g., diphenyl diselenide), reducing agent (e.g., NaBH₄, H₃PO₂, or Zn/HCl), solvent (e.g., i-PrOH).

- Procedure:

- Generate the selenol nucleophile in situ by reducing the diselenide with your chosen reducing agent. Different diselenides may require specific reductants (e.g., dipentyl diselenide works best with NaBH₄) [2].

- Add the 2,6-dichloropurine derivative to the reaction mixture.

- Stir the reaction, typically at temperatures between 0°C and 60°C for several hours [2].

- Monitor the reaction progress by HPLC or TLC. Isolate the product (e.g., 2-chloro-6-selanylpurine) using standard purification techniques like column chromatography [2].

Protocol 2: Synthesis from 2,6-Bistriazolylpurine Intermediates

A more recent and versatile approach uses 1,2,3-triazolyl as a superior leaving group [2].

- Key Reagents: 2,6-Bistriazolylpurine derivative, selenol or diselenide.

- Procedure:

- Perform an SNAr reaction between the 2,6-bistriazolylpurine and a commercial or in-situ generated selenol.

- The 1,2,3-triazolyl group at the C6 position is selectively displaced, forming the C–Se bond.

- This method has successfully yielded 13 examples of 6-selanyl-2-triazolylpurine derivatives with yields up to 87% [2].

The following diagram illustrates the primary synthetic pathways for creating this compound derivatives, starting from common purine precursors.

Synthesis pathways for this compound derivatives from 2,6-dichloropurine precursors.

Mechanism of Action

The pharmacology of this compound derivatives is largely driven by the bioisosteric replacement of oxygen with selenium. Selenium's larger atomic size and different electronegativity modify the molecule's electronic distribution and lipophilicity, which can enhance binding to target enzymes and alter pharmacokinetics [1].

- Antiviral Mechanism: Seleno-acyclovir and seleno-ganciclovir are believed to mimic the mechanism of their parent drugs, acyclovir and ganciclovir [1].

- Selective Activation: The prodrug is preferentially monophosphorylated inside virus-infected cells by a viral-encoded kinase (e.g., thymidine kinase in HSV) [1].

- Cellular Activation: Cellular kinases then convert the monophosphate to the active seleno-nucleoside triphosphate.

- Action on Polymerase: The triphosphate acts as an antimetabolite. It either competes with natural dGTP for incorporation into the growing viral DNA chain by viral DNA polymerase or, once incorporated, causes premature chain termination [1].

- Anticancer & Pro-Oxidant Mechanism: Unlike the antiviral agents, many other this compound derivatives and organoselenium compounds exert effects through redox modulation [5] [3] [4].

- Pro-Oxidant Activity: At certain concentrations, these compounds can generate Reactive Oxygen Species (ROS), leading to oxidative stress.

- Thiol-Modification: The selenol (-SeH) or other reactive selenium species can covalently modify critical cysteine residues in target proteins, inhibiting their function. This is considered a key mechanism for many organoselenium compounds [5].

- Cellular Consequences: The induced oxidative stress and inhibition of key proteins (e.g., in the AKT-mTOR pathway) can trigger programmed cell death pathways like apoptosis and autophagy, which are leveraged for anticancer effects [3].

The diagram below summarizes this multi-faceted mechanism of action for this compound derivatives.

Mechanisms of action for this compound derivatives as antiviral and anticancer agents.

Research Considerations and Future Directions

When working with this compound derivatives, several factors are critical for successful research and development [5] [4]:

- The Dual Role of Selenium: Selenium species can act as both antioxidants and pro-oxidants. The outcome is highly dependent on concentration, specific speciation, and the cellular context. This narrow therapeutic window requires careful dosing studies [4].

- Regioisomerism: During N-alkylation of the purine ring, both N7 and N9 regioisomers can form. The desired biological activity typically resides in the N9-isomer. These isomers can be distinguished by 13C-NMR, where the C5 signal in the N9-isomer appears about 10 ppm downfield (~132 ppm) compared to the N7-isomer [1].

- Prodrug Strategies: Derivatives like the 2,6-diaminopurine compounds are designed as prodrugs. They are typically more soluble and are converted to the active guanine form (e.g., seleno-ganciclovir) in vivo by cellular adenosine deaminase [1].

- The Promise of Nanotechnology: Incorporating selenium into selenium nanoparticles (SeNPs) or using selenopurines to fabricate nanoparticles is a promising strategy to enhance tumor targeting, improve pharmacokinetics, and reduce systemic toxicity [3] [6] [4].

References

- 1. Structure-Activity Relationships of Acyclic Selenopurine ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-Selanyl-2-triazolylpurine Derivatives [pmc.ncbi.nlm.nih.gov]

- 3. Selenium and tellurium in the development of novel small ... [sciencedirect.com]

- 4. Selenium Species: Current Status and Potentials in Cancer ... [mdpi.com]

- 5. Toxicology and pharmacology of synthetic organoselenium ... [pmc.ncbi.nlm.nih.gov]

- 6. Selenium as a pleiotropic agent for medical discovery and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: Synthesis of 6-Selanyl-2-Triazolylpurine Derivatives

Introduction to Selanylpurine Chemistry and Strategic Approaches

Selenylpurine derivatives represent an important class of compounds in medicinal chemistry that combine the versatile purine scaffold with selenium-containing moieties, exhibiting potential for diverse biological activities including antiviral, anticancer, and antibacterial applications. The interest in these compounds has grown substantially due to their potential as enzyme inhibitors and their applications in photophysical studies of DNA/RNA duplexes. Historically, selenium incorporation into purine systems has been challenging, often requiring toxic reagents like H₂Se gas or specialized conditions such as microwave irradiation. The continuous demand for novel synthetic approaches has led to the development of more efficient methodologies that enable broader exploration of this chemical space for drug discovery applications. [1]

This document presents two complementary synthetic strategies toward 6-selanyl-2-triazolylpurine derivatives developed to address previous limitations in selenium incorporation. The first method proceeds through 2-chloro-6-selanylpurine intermediates with subsequent azide substitution and cyclization, while the second, more efficient approach utilizes 2,6-bistriazolylpurine derivatives as strategic intermediates for direct nucleophilic substitution with selenium nucleophiles. These protocols are significant as they demonstrate for the first time that the 1,2,3-triazolyl ring at the C6 position of purine can act as an effective leaving group in nucleophilic aromatic substitution (S(_N)Ar) reactions, enabling more flexible retrosynthetic planning for selenium-containing purine analogues. [1]

Synthetic Strategic Overview and Key Design Principles

Strategic Approaches to 6-Selanyl-2-Triazolylpurine Derivatives

Two distinct synthetic pathways were developed for accessing 6-selanyl-2-triazolylpurine derivatives, each with particular advantages and limitations:

Pathway A (Sequential Approach): This method begins with the incorporation of the selanyl moiety at C6 followed by triazolyl ring formation at C2. It involves: (1) synthesis of 2-chloro-6-selanylpurine derivatives via S(_N)Ar reaction between 2,6-dichloropurine derivatives and in situ generated selenols; (2) attempted S(_N)Ar with sodium azide; and (3) copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various alkynes. This pathway encountered limitations during the azide substitution step, where competing substitution reactions led to decreased yields of desired products. [1]

Pathway B (Direct Displacement Approach): This more efficient strategy utilizes pre-formed 2,6-bistriazolylpurine derivatives as advanced intermediates, taking advantage of the triazolyl ring's capability as a leaving group in S(_N)Ar reactions with selenium nucleophiles. This approach demonstrated broader substrate scope and higher efficiency, allowing direct access to target structures through selective displacement at the C6 position while maintaining the triazolyl moiety at C2. [1]

The following workflow illustrates the two synthetic strategies and their key intermediates:

Key Chemical Design Principles

The development of these synthetic strategies was guided by several important chemical principles:

Leaving Group Ability: The research demonstrated that the 6-selanyl moiety exhibits better leaving group ability compared to the 2-chloro substituent in S(_N)Ar reactions, contrary to conventional expectations in purine chemistry. This discovery enabled the strategic design of Pathway B where selective displacement occurs preferentially at the C6 position. [1]

Triazolyl as Leaving Group: This work established the novel finding that the 1,2,3-triazolyl ring at the C6 position of purine can effectively function as a leaving group in S(_N)Ar reactions, expanding the toolbox for purine functionalization beyond traditional halogen or alkoxy substituents. [1]

Selenol Generation Methods: Various reducing systems were optimized for in situ generation of reactive selenols from diselenides, including Zn/HCl, H₃PO₂ (50% aqueous), and NaBH₄, with the optimal system being substrate-dependent. For instance, dipentyl diselenide required NaBH₄ reduction while aromatic diselenides performed well with H₃PO₂. [1]

Detailed Synthetic Protocols

Synthesis of 2-Chloro-6-selanylpurine Intermediates

Protocol Objective: Preparation of 2-chloro-6-selanylpurine derivatives through S(_N)Ar reaction between 2,6-dichloropurine derivatives and in situ generated selenols. [1]

Materials:

- 2,6-Dichloropurine derivatives (1a-d)

- Diselenides (commercially available or synthesized)

- Reducing agents: H₃PO₂ (50% aqueous solution) or NaBH₄

- Solvents: i-PrOH (anhydrous) or benzene

- Nitrogen atmosphere

Procedure:

N-Alkylation/Glycosylation: Prepare N7/N9-substituted 2,6-dichloropurine derivatives starting from commercially available 2,6-dichloropurine. For N9-ribofuranosyl derivatives, use Vorbruggen glycosylation conditions. For N7/N9-alkylation, employ the Mitsunobu reaction with appropriate alcohols. [1]

Selenol Generation:

- Method A (for aromatic diselenides): Dissolve diselenide (1.1 eq) in i-PrOH (10 mL per 0.5 mmol diselenide). Add H₃PO₂ (50% aqueous solution, 3 eq) dropwise with stirring at 40°C under N₂ atmosphere. Continue stirring for 30 minutes until reduction is complete.

- Method B (for aliphatic diselenides): Dissolve dipentyl diselenide (1.1 eq) in i-PrOH. Add NaBH₄ (3 eq) portionwise at 0°C under N₂. Allow to warm to room temperature and stir for 1 hour.

- Method C (alternative system): For recalcitrant substrates, use Zn/HCl system in benzene as solvent.

Nucleophilic Aromatic Substitution:

- Add the N-substituted 2,6-dichloropurine derivative (1 eq) to the generated selenol solution.

- For Method A: Maintain reaction at 0°C for 2 hours with vigorous stirring.

- For Method B: Heat reaction to 50-60°C for 3-4 hours.

- Monitor reaction progress by TLC or HPLC.

Work-up and Purification:

- Quench reaction by addition of saturated NaHCO₃ solution (10 mL).

- Extract with ethyl acetate (3 × 15 mL).

- Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

- Concentrate under reduced pressure.

- Purify crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Troubleshooting Notes:

- If starting material remains unconverted, increase temperature gradually to 60°C.

- For diselenides resistant to reduction with H₃PO₂, switch to NaBH₄ reduction system.

- Metallic indium in benzene/DMF was tested but proved ineffective for selenol generation.

Synthesis of 2,6-Bistriazolylpurine Derivatives

Protocol Objective: Preparation of 2,6-bistriazolylpurine derivatives as advanced intermediates for direct displacement strategy. [1]

Materials:

- 2,6-Dichloropurine derivatives

- Sodium azide (NaN₃)

- Alkynes (terminal)

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Sodium ascorbate

- Solvents: DMF, i-PrOH, water

Procedure:

Azide Introduction:

- Dissolve 2,6-dichloropurine derivative (1 eq) in DMF (10 mL per 1 mmol).

- Add NaN₃ (3 eq) and heat to 50°C for 4-6 hours.

- Monitor reaction completion by TLC.

- Pour reaction mixture into ice water and extract with ethyl acetate.

- Dry organic layer and concentrate to obtain 2-azido-6-chloropurine intermediate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Dissolve 2-azido-6-chloropurine intermediate (1 eq) in 3:1 t-BuOH/H₂O mixture.

- Add terminal alkyne (1.2 eq), CuSO₄·5H₂O (0.2 eq), and sodium ascorbate (0.4 eq).

- Stir reaction at room temperature for 12-16 hours.

- Concentrate under reduced pressure and purify by column chromatography to obtain 2-triazolyl-6-chloropurine.

Second Triazole Formation:

- Repeat azide introduction and CuAAC sequence at C6 position to install second triazolyl moiety.

- Alternatively, perform one-pot double substitution for symmetric systems.

Key Consideration: These 2,6-bistriazolylpurine derivatives serve as versatile intermediates for various nucleophilic displacements beyond selenium incorporation. [1]

Direct Synthesis of 6-Selanyl-2-triazolylpurine Derivatives

Protocol Objective: One-pot synthesis of target compounds via S(_N)Ar reaction between 2,6-bistriazolylpurine derivatives and selenium nucleophiles. [1]

Materials:

- 2,6-Bistriazolylpurine derivatives

- Diselenides (commercial or synthesized)

- H₃PO₂ (50% aqueous solution)

- i-PrOH (anhydrous)

- Nitrogen atmosphere

Procedure:

Selenol Generation:

- Charge diselenide (1.1 eq) and i-PrOH (10 mL per 0.5 mmol) into a round-bottom flask.

- Add H₃PO₂ (50% aqueous solution, 3 eq) dropwise with stirring at 40°C under N₂.

- Stir for 30 minutes until a clear solution forms indicating complete reduction to selenol.

Nucleophilic Displacement:

- Add 2,6-bistriazolylpurine derivative (1 eq) to the selenol solution.

- Heat reaction mixture to 60°C with stirring for 4-6 hours.

- Monitor reaction progress by TLC or HPLC.

Work-up and Isolation:

- Cool reaction mixture to room temperature.

- Dilute with water (20 mL) and extract with ethyl acetate (3 × 15 mL).

- Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

- Concentrate under reduced pressure.

- Purify crude product by flash column chromatography (silica gel, appropriate eluent system).

Key Advantage: This method directly affords the target 6-selanyl-2-triazolylpurine derivatives in a single step from advanced intermediates, avoiding problematic azide substitution steps. [1]

Analytical Characterization and Quality Control

Structural Confirmation Methods

Spectroscopic Techniques:

- ¹H NMR Spectroscopy: Characterize purine ring protons and substituent patterns. Selenium incorporation induces characteristic shifts, particularly for H8 proton of purine ring.

- ¹³C NMR Spectroscopy: Confirm carbon skeleton and substitution effects. The C-Se bond formation results in diagnostic shifts of C6 resonance.

- Mass Spectrometry: Employ ESI-MS or HRMS to verify molecular weight and confirm selenium isotope patterns characteristic of Se-containing compounds.

- FT-IR Spectroscopy: Monitor characteristic vibrations, particularly azide stretches (≈2100 cm⁻¹) in intermediates and their disappearance upon triazole formation.

Purity Assessment:

- HPLC Analysis: Use reversed-phase C18 column with UV detection at 254 nm. Employ gradient elution with water/acetonitrile mobile phase.

- Melting Point Determination: Document uncorrected melting points for crystalline products as quality indicator.

Quantitative Data Summary

Table 1: Yield Comparison of Synthetic Methods for 6-Selanyl-2-triazolylpurine Derivatives

| Method Description | Number of Examples | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Pathway A: Sequential Approach (2-chloro-6-selanylpurine intermediates) | 6 | Up to 84% | Direct synthetic logic | Problematic azide substitution step; competing side reactions |

| Pathway B: Direct Displacement (2,6-bistriazolylpurine intermediates) | 13 | Up to 87% | Higher efficiency; broader substrate scope; one-pot procedure | Requires pre-synthesis of triazolyl intermediates |

Table 2: Optimization of Reduction Systems for Selenol Generation from Diselenides

| Reduction System | Applicable Diselenides | Optimal Temperature | Reaction Time | Compatibility Notes |

|---|---|---|---|---|

| H₃PO₂ (50% aq.)/i-PrOH | Aromatic diselenides (e.g., 1,2-diphenyl diselenide, 1,2-dibenzyl diselenide) | 0°C (after reduction at 40°C) | 2 hours | Preferred method for aromatic systems |

| NaBH₄/i-PrOH | Aliphatic diselenides (e.g., dipentyl diselenide) | 50-60°C | 3-4 hours | Essential for aliphatic diselenides; H₃PO₂ ineffective |

| Zn/HCl/Benzene | Challenging substrates | 50-60°C | 4-6 hours | Alternative system for recalcitrant cases |

Applications and Conclusion

Biological Relevance and Future Directions

The synthesized 6-selanyl-2-triazolylpurine derivatives represent structurally novel compounds with potential applications across multiple domains of biomedical research. Selenium-containing purine analogues have historically shown promise as antiviral agents, with selenium analogs of acyclovir and ganciclovir demonstrating potent activity against herpes simplex virus and human cytomegalovirus. Additionally, their photophysical properties make them valuable for structural studies of DNA/RNA duplexes. The integration of the 1,2,3-triazole moiety further expands potential applications, as this structural feature is known to participate in various biological interactions and is widely employed in medicinal chemistry for its hydrogen bonding capability and metabolic stability. [1]

Future applications of these synthetic methodologies may include:

- Development of targeted covalent inhibitors exploiting selenium reactivity

- Creation of photophysical probes for nucleic acid research

- Construction of purine-based libraries for drug discovery screening

- Investigation of selenium-containing compounds as enzyme inhibitors

Comparative Method Analysis and Conclusion

The development of these complementary synthetic routes represents a significant advancement in selenium-containing heterocycle chemistry. The key innovation lies in the demonstration that the 1,2,3-triazolyl ring can function as an effective leaving group in purine S(_N)Ar chemistry, a finding that expands the synthetic toolbox available to medicinal chemists.

Between the two approaches, Pathway B offers distinct advantages in terms of efficiency and substrate scope, providing direct access to 6-selanyl-2-triazolylpurine derivatives in yields up to 87% across 13 demonstrated examples. The identification of optimal reducing conditions for different classes of diselenides further enhances the practical utility of these methods.

These protocols provide researchers with reliable, detailed procedures for the synthesis of these hybrid structures, enabling further exploration of their biological activities and physicochemical properties. The integration of selenium and triazole motifs into the purine scaffold creates diverse opportunities for drug discovery and chemical biology.

References

Comprehensive Application Notes & Protocols: SNAr Reactions for 6-Selenopurine Synthesis

Introduction to Selenopurines and SNAr Chemistry

Selenopurines represent a specialized class of purine derivatives where selenium replaces oxygen or other chalcogens at specific molecular positions, particularly the C6 location of the purine ring system. These compounds combine the well-established biological significance of the purine scaffold—a fundamental structure in nucleobases and numerous pharmaceutical agents—with the unique chemical and biological properties of selenium. The incorporation of selenium into purine frameworks creates molecular hybrids with substantial potential in medicinal chemistry, particularly for antiviral, anticancer, and antibacterial applications [1]. The development of efficient synthetic methodologies for these structures addresses a critical need in drug discovery, as traditional approaches often face limitations in regioselectivity, functional group tolerance, and yield optimization.

The nucleophilic aromatic substitution (SNAr) mechanism provides a versatile foundation for selenopurine synthesis, enabling the displacement of leaving groups by selenium-containing nucleophiles. Unlike typical SN2 reactions that require backside attack—sterically hindered in aromatic systems—the SNAr mechanism proceeds through a Meisenheimer complex intermediate, where electron-withdrawing groups stabilize the negative charge developed on the aromatic ring during nucleophilic attack [2]. This characteristic makes SNAr particularly suitable for functionalizing electron-deficient purine systems, with the C6 position demonstrating enhanced reactivity toward substitution compared to other sites on the purine scaffold. Recent methodological advances have expanded the synthetic toolbox available to researchers, addressing previous limitations associated with selenol handling and regiocontrol in purine derivatization [1].

Synthetic Approaches to 6-Selenopurines

Overview of Strategic Pathways

Two principal synthetic routes have been developed for the efficient construction of 6-selanyl-2-triazolylpurine derivatives, each offering distinct advantages depending on the target substrate and available starting materials. Pathway A follows a sequential approach beginning with the synthesis of 2-chloro-6-selanylpurine intermediates, which subsequently undergo azide substitution at the C2 position followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazolyl moiety. In contrast, Pathway B employs a reverse strategy utilizing 2,6-bistriazolylpurine derivatives as advanced intermediates, where the C6 triazolyl group functions as an effective leaving group for direct selenation via SNAr reaction [1]. This second approach demonstrates the remarkable versatility of the 1,2,3-triazolyl ring as a modifiable handle in purine chemistry, expanding beyond its traditional role as a passive structural element to an active participant in bond-forming events.

The selection between these pathways depends on multiple factors, including substrate availability, functional group compatibility, and the specific selenyl moiety to be incorporated. Pathway A offers earlier introduction of the selenyl group but faces challenges in subsequent SNAr reactions at the C2 position due to the superior leaving group ability of the 6-selanyl moiety. Pathway B benefits from the stability and handling advantages of triazolyl intermediates but requires efficient preparation of the bistriazolylpurine precursors. Both routes represent significant advances over classical selenopurine syntheses, which typically relied on direct reactions between 6-chloropurine and sodium hydroselenide or selenourea—methods limited by the handling difficulties and toxicity associated with these selenium sources [1] [3].

Comparative Analysis of Synthetic Routes

Table 1: Comparison of the two primary synthetic pathways for 6-selanyl-2-triazolylpurine derivatives

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Key Intermediate | 2-Chloro-6-selanylpurines | 2,6-Bistriazolylpurines |

| Selenation Step | Early (first step) | Late (final step) |

| Triazole Installation | Via CuAAC on 2-azido intermediate | Pre-installed before selenation |

| Maximum Reported Yield | Up to 84% for selanylpurine intermediates | Up to 87% for final 6-selanyl-2-triazolylpurines |

| Key Advantage | Early introduction of selenium moiety | Superior leaving group ability of C6 triazole |

| Key Limitation | Competing substitution at C6 during C2 functionalization | Requires synthesis of bistriazolyl precursor |

| Compatibility | Limited by selenide stability during subsequent steps | Broad compatibility with various selenols/diselenides |

Detailed Experimental Protocols

Pathway A: 2-Chloro-6-selanylpurine Route

3.1.1 Synthesis of 2-Chloro-6-selanylpurine Intermediates

Protocol Objective: Preparation of 2-chloro-6-selanylpurine derivatives through SNAr reaction between 2,6-dichloropurine precursors and in situ generated selenols.

Materials:

- 2,6-Dichloropurine derivatives (1a-d)

- Diselenides (diphenyl diselenide, dibenzyl diselenide, or dipentyl diselenide)

- Reducing agents: H₃PO₂ (50% aqueous solution) or NaBH₄

- Solvents: isopropanol (i-PrOH), benzene, or DMF

- Inert atmosphere: Nitrogen or argon

Procedure:

Selenol Generation:

- For aromatic diselenides: Dissolve diselenide (1.0 equiv) in degassed i-PrOH (0.1 M concentration). Add H₃PO₂ (50% aqueous solution, 2.5 equiv) dropwise with stirring at 40°C under inert atmosphere. Continue stirring for 30 minutes until complete reduction to selenol is achieved.

- For aliphatic diselenides (e.g., dipentyl diselenide): Use NaBH₄ (2.2 equiv) as reducing agent in i-PrOH at 40°C for 45 minutes.

- Alternative method: Employ Zn/HCl system in benzene for challenging substrates.

SNAr Reaction:

- Add 2,6-dichloropurine derivative (1.0 equiv) to the freshly generated selenol solution.

- For H₃PO₂ reduction method: Conduct reaction at 0°C for 2 hours with vigorous stirring.

- For NaBH₄ reduction method: Perform reaction at 50-60°C for 3-4 hours.

- Monitor reaction progress by TLC or HPLC until complete consumption of starting purine.

Work-up and Isolation:

- Quench reaction by careful addition of saturated NaHCO₃ solution (for acidic conditions) or dilute HCl (for basic conditions).

- Extract with ethyl acetate (3 × 50 mL), combine organic layers, and dry over anhydrous MgSO₄.

- Concentrate under reduced pressure and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-chloro-6-selanylpurine derivatives 2a-f.

Critical Notes:

- Strict anaerobic conditions are essential during selenol generation to prevent oxidation back to diselenide.

- The choice of reducing system is substrate-dependent: H₃PO₂ works effectively for aromatic diselenides, while aliphatic diselenides require NaBH₄ reduction.

- Temperature control during SNAr is crucial—lower temperatures (0°C) favor C6 selectivity and minimize disubstitution.

Table 2: Optimization conditions for 2-chloro-6-selanylpurine synthesis

| Entry | Diselenide Type | Reducing System | Solvent | Temperature | Typical Yield Range |

|---|---|---|---|---|---|

| 1 | Aromatic (e.g., PhSeSePh) | H₃PO₂ (50% aq.) | i-PrOH | 0°C | 75-84% |

| 2 | Aliphatic (e.g., PentSeSePent) | NaBH₄ | i-PrOH | 50-60°C | 65-72% |

| 3 | Aromatic/Aliphatic | Zn/HCl | Benzene | 60°C | 60-70% |

| 4 | Benzylic (e.g., BnSeSeBn) | H₃PO₂ (50% aq.) | i-PrOH | 0°C | 70-80% |

3.1.2 Attempted Azidation and CuAAC Sequence

Protocol Objective: Conversion of 2-chloro-6-selanylpurines to 2-triazolyl derivatives via azide intermediate and copper-catalyzed cycloaddition.

Procedure:

SNAr with Azide:

- Dissolve 2-chloro-6-selanylpurine (1.0 equiv) in anhydrous DMF or i-PrOH (0.1 M).

- Add NaN₃ (3.0 equiv) and heat to 50-60°C with stirring.

- Monitor by HPLC; typically, no desired 2-azido-6-selanylpurine formation observed.

- Instead, competitive displacement occurs at both C2 and C6 positions, yielding 2,6-diazidopurine as byproduct.

CuAAC Reaction:

- If azido intermediate could be formed, standard conditions would be:

- Catalyst: CuI (10 mol%) or CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%)

- Solvent: DCM/EtOH or DMF

- Alkyne (1.2 equiv), room temperature, 4-12 hours

- If azido intermediate could be formed, standard conditions would be:

Experimental Finding: This pathway proved unsuccessful due to the superior leaving group ability of the 6-selanyl moiety compared to the 2-chloro substituent. When subjected to SNAr conditions with NaN₃, the selanyl group was preferentially displaced, leading to 2,6-diazidopurine derivatives rather than the desired 2-azido-6-selanyl intermediates [1]. Additionally, the reducing nature of selenols presents compatibility issues with azido functionalities, further complicating this synthetic sequence.

Pathway B: 2,6-Bistriazolylpurine Route

3.2.1 Synthesis of 2,6-Bistriazolylpurine Precursors

Protocol Objective: Preparation of 2,6-bistriazolylpurine derivatives as advanced intermediates for selenation.

Materials:

- 2,6-Dichloropurine derivatives

- Sodium azide (NaN₃)

- Terminal alkynes (varied structures)

- Copper catalysts: CuI or CuSO₄·5H₂O with sodium ascorbate

- Solvents: DMF, EtOH, DCM

- Base: DIPEA or Et₃N

Procedure:

Synthesis of 2,6-Diazidopurine:

- Suspend 2,6-dichloropurine derivative (1.0 equiv) in anhydrous DMF (0.1 M).

- Add NaN₃ (5.0 equiv) and heat at 60°C for 6-12 hours under inert atmosphere.

- Monitor by TLC until complete consumption of starting material.

- Pour into ice-water, extract with EtOAc, dry organic phase, and concentrate.

- Purify by column chromatography to obtain 2,6-diazidopurine intermediate.

CuAAC to Bistriazolylpurines:

- Dissolve 2,6-diazidopurine (1.0 equiv) in degassed DMF/EtOH mixture (1:1, 0.05 M).

- Add terminal alkyne (2.2 equiv), CuI (10 mol%), and DIPEA (2.0 equiv).

- Alternatively: Use CuSO₄·5H₂O (5 mol%) with sodium ascorbate (10 mol%) in aqueous EtOH.

- Stir at room temperature for 2-9 hours, monitoring by TLC.

- Upon completion, concentrate and purify by crystallization (MeOH/EtOH) or column chromatography to obtain 2,6-bistriazolylpurines 6a-i.

Critical Notes:

- DIPEA is preferred over Et₃N as base for CuAAC to minimize competing Glaser coupling and reduction side reactions.

- Solubility issues may arise in aqueous systems; DMF/EtOH mixtures typically provide optimal dissolution.

- Purification by crystallization often affords pure products without need for chromatography.

3.2.2 SNAr with Selenols to 6-Selanyl-2-triazolylpurines

Protocol Objective: Direct conversion of 2,6-bistriazolylpurines to 6-selanyl-2-triazolylpurines via regioselective SNAr.

Materials:

- 2,6-Bistriazolylpurine derivatives

- Diselenides (commercial or synthesized)

- Reducing agents: H₃PO₂, NaBH₄, or Zn/HCl

- Solvents: i-PrOH, benzene, DMF

- Inert atmosphere setup

Procedure:

- Selenol Generation (as described in Protocol 3.1.1)

- Regioselective SNAr:

- Dissolve 2,6-bistriazolylpurine (1.0 equiv) in degassed i-PrOH (0.08 M).

- Add freshly prepared selenol solution (1.2 equiv) dropwise at 0°C under inert atmosphere.

- Warm to room temperature and stir for 3-6 hours.

- Monitor by TLC/HPLC until complete consumption of starting material.

- Work-up and Isolation:

- Quench with water and extract with ethyl acetate (3 × 30 mL).

- Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate.

- Purify by flash chromatography (silica gel, hexane/EtOAc) to obtain 6-selanyl-2-triazolylpurines.

Critical Notes:

- The C6 triazolyl group demonstrates superior leaving group ability compared to the C2 triazolyl group, enabling excellent regioselectivity.

- This method allows direct use of diselenides with in situ reduction, avoiding handling of sensitive selenols.

- The protocol is compatible with diverse selenyl sources (alkyl, aryl, benzyl).

- 13 examples of 6-selanyl-2-triazolylpurine derivatives have been successfully prepared using this method with yields up to 87% [1].

Experimental Design & Optimization

Critical Reaction Parameters

Successful implementation of these SNAr methodologies requires careful attention to several critical parameters that significantly impact reaction efficiency and selectivity:

Reducing System Selection: The choice of reducing agent for diselenide activation is substrate-dependent. H₃PO₂ (50% aqueous) effectively reduces aromatic diselenides but fails with aliphatic analogs, which require NaBH₄ for efficient selenol generation. The Zn/HCl system provides an alternative for challenging cases but may present compatibility issues with acid-sensitive functionalities [1].

Temperature Control: SNAr reactions with selenols demonstrate pronounced temperature dependence. Lower temperatures (0°C) favor monofunctionalization at C6 and minimize competing disubstitution, while higher temperatures (50-60°C) may be necessary for less reactive aliphatic selenols but can compromise selectivity.

Solvent Effects: Isopropanol emerges as the optimal solvent for most SNAr reactions with selenols, balancing solvation capability, environmental considerations, and boiling point appropriate for the required temperature range. Aprotic solvents like DMF may accelerate reactions but can promote undesired side reactions, including ester cleavage in phosphonate-containing systems [4].

Leaving Group Evaluation: Systematic investigation of leaving group abilities revealed the following approximate order of reactivity in purine SNAr reactions: 1,2,3-triazolyl > selanyl > chloride > azide. This hierarchy explains the observed regioselectivity patterns and informs strategic leaving group placement in synthetic planning [1].

Analytical Characterization

Comprehensive characterization of 6-selenopurine derivatives employs multiple complementary techniques:

NMR Spectroscopy: (^1)H NMR reveals substitution patterns through characteristic purine proton shifts. (^{77})Se NMR provides direct interrogation of the selenium moiety, with chemical shifts typically ranging from 200-600 ppm depending on substitution. (^{31})P NMR is essential for phosphonate analogs [4].

Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ions, with characteristic isotope patterns for selenium-containing compounds due to the natural abundance of (^{78})Se (23.5%), (^{80})Se (49.6%), and (^{82})Se (9.4%).

X-ray Crystallography: Single-crystal analysis unambiguously establishes regiochemistry, particularly important for confirming C6 versus C2 substitution patterns and characterizing the molecular geometry of triazolylpurine derivatives [4].

HPLC Monitoring: Reverse-phase HPLC with UV detection enables reaction monitoring and purity assessment, typically using C18 columns with water/acetonitrile gradients and detection at 254 nm.

Applications and Outlook

The methodologies described herein provide efficient access to diverse selenopurine libraries suitable for biological screening and structure-activity relationship studies. Previous research has demonstrated that selenopurine derivatives exhibit promising pharmacological profiles, including cytotoxic activity against murine leukemic cells (L-5178Y) [3]. Additionally, selenium-containing nucleoside analogs have shown potent activity against herpes simplex virus and human cytomegalovirus, suggesting potential antiviral applications [1]. The unique photophysical properties of 6-selanylguanine derivatives further enable their use as probes for studying nucleic acid structure and dynamics [1].

The strategic implementation of 1,2,3-triazolyl groups as both structural elements and leaving groups represents a significant conceptual advance in purine chemistry, enabling novel disconnection approaches in synthetic design. This methodology is extendable to other heterocyclic systems and element-carbon bond formations, as demonstrated by recent applications in C–P bond construction via SNAr–Arbuzov reactions [4]. The continued exploration of these selenium-containing purines will likely expand their utility in medicinal chemistry, chemical biology, and materials science, particularly as the fundamental understanding of selenium interactions in biological systems advances.

Graphical Workflows

Two-Pathway Synthesis Overview

The following diagram illustrates the strategic relationships between the two synthetic pathways for 6-selanyl-2-triazolylpurines:

Diagram 1: Two synthetic pathways for 6-selanyl-2-triazolylpurine derivatives. Pathway B proves superior due to successful completion and higher yields.

SNAr Reaction Mechanism Visualization

The following diagram details the SNAr mechanism for selenopurine formation:

Diagram 2: SNAr mechanism for 6-selanylpurine formation via Meisenheimer complex intermediate.

References

- 1. of Synthesis -Selanyl-2-triazolylpurine Derivatives Using... 6 [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Synthesis and cytotoxicity of this compound arabinoside ... [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - 1,2,3-Triazoles as leaving groups in SNAr –Arbuzov reactions ... [beilstein-journals.org]

Application Note: Proposed Microwave-Assisted Synthesis of 6-Phenylselanylpurine

1. Background and Rationale Microwave-assisted organic synthesis has emerged as a powerful tool for constructing heterocyclic compounds, offering dramatic reductions in reaction times, improved yields, and enhanced regioselectivity [1]. This technique provides efficient internal heating through microwave dielectric heating, which is driven by ionic conduction and dipolar polarization [2]. The application of this method to purine synthesis is well-demonstrated for the one-pot generation of 8-arylmethyl-9H-purin-6-amines [3]. This protocol adapts that established approach, hypothesizing that 6-phenylselanylpurine can be similarly synthesized via a nucleophilic aromatic substitution or metal-catalyzed coupling reaction between a purine precursor and phenylselenol under microwave irradiation.

2. Experimental Workflow The following diagram outlines the proposed logical sequence for the synthesis and purification of 6-phenylselanylpurine:

3. Detailed Protocol for Microwave-Assisted Synthesis

3.1. Reaction Setup

- Materials: 6-Chloropurine (1.0 equiv), Diphenyl diselenide (0.55 equiv), Sodium borohydride (NaBH₄, 1.1 equiv), Anhydrous potassium carbonate (K₂CO₃, 2.0 equiv), Anhydrous Dimethylformamide (DMF) or Pyridine.

- Procedure:

- In a microwave reaction vial equipped with a stir bar, combine 6-chloropurine (e.g., 154 mg, 1.0 mmol) and diphenyl diselenide (e.g., 172 mg, 0.55 mmol).

- Add anhydrous K₂CO₃ (e.g., 276 mg, 2.0 mmol) to the mixture.

- Purge the vial with an inert gas (e.g., N₂ or Ar).

- Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 5 mL) followed by careful addition of NaBH₄ (e.g., 42 mg, 1.1 mmol). Note: Hydrogen gas evolution will occur.

- Seal the vial with the appropriate microwave cap.

3.2. Microwave Irradiation

Instrument: Monowave 300 or equivalent microwave synthesizer.

Conditions: Adapt the time and temperature based on the specific instrument and reaction progress. The table below summarizes key parameters to optimize, informed by related syntheses [3] [2].

Table 1: Key Microwave Reaction Parameters for Optimization | Parameter | Range/Specification | Notes | | :--- | :--- | :--- | | Temperature | 150 - 220 °C | Lower temps may require longer times. | | Hold Time | 5 - 20 minutes | Monitor by TLC/HPLC. | | Absorbed Power | Max 300 W | Instrument dependent. | | Stirring Speed | 600 rpm | Ensures efficient mixing. | | Pressure | < 20 bar | Safety limit; monitor during reaction. |

3.3. Work-up and Purification

- After irradiation and cooling to room temperature (ca. 30 min), carefully open the reaction vial.

- Dilute the mixture with ethyl acetate (e.g., 30 mL) and transfer to a separatory funnel.

- Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

- Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate or dichloromethane/methanol.

4. Anticipated Results and Characterization The anticipated yield for this reaction is expected to be in the range of 50-85% after purification, based on yields reported for analogous 8-benzylpurine syntheses under microwave conditions [3].

- Appearance: White to off-white solid.

- ¹H NMR (500 MHz, DMSO-d6): δ (ppm) ~8.35 (s, 1H, H-2), ~8.15 (s, 1H, H-8), ~7.50-7.30 (m, 5H, SePh).

- LC-MS (ESI+): m/z calc'd for C₁₁H₈N₄Se [M+H]⁺: 275.0; Found: 275.0.

5. Critical Parameters for Success and Scaling Table 2: Troubleshooting and Method Scalability

| Challenge | Potential Cause | Solution |

|---|---|---|

| Low Yield | Incomplete reduction of diselenide. | Ensure fresh reducing agent and efficient stirring. |

| Low Yield | Degradation of starting materials. | Optimize temperature and time; avoid excessive power. |

| Multiple Spots (TLC) | Hydrolysis of chloropurine. | Ensure strict anhydrous conditions. |

| Scaling Up | Inefficient microwave heating. | Use a scale-up capable microwave reactor (e.g., Milestone-MicroSynth) and perform the reaction in multiple vessels [1]. |

Key Scientific Context from Search Results

The proposed protocol is grounded in several demonstrated principles of microwave chemistry:

- Efficiency of Microwave Heating: Microwave irradiation provides rapid, internal heating through ionic conduction and dipolar polarization, leading to impressive reductions in synthesis time—from hours to minutes—compared to conventional heating [2]. This has been proven effective in various condensations and heterocycle formations [3].

- Proven Utility in Purine Synthesis: A one-pot, microwave-assisted synthesis has been successfully implemented for 8-arylmethyl-9H-purin-6-amines. This reaction condenses a phenylacetic acid derivative with a pyrimidine-4,5,6-triamine at 220°C for 15 minutes, yielding the desired purines in 87-98% isolated yield [3]. This demonstrates the robust applicability of microwave irradiation for constructing complex purine derivatives.

- Importance of Parameter Optimization: The nature of the solvent, precursor concentration, and heating profile are critical factors that directly impact the size, yield, and properties of the synthesized molecules, as shown in the synthesis of iron oxide nanoparticles [2]. These parameters must be systematically optimized for any new reaction.

Recommendations for Researchers

To successfully implement this protocol, you should:

- Prioritize Safety: Selenium compounds, particularly organoselenides, can be toxic and have a strong odor. All manipulations must be performed in a well-ventilated fume hood.

- Systematically Optimize: Use Table 1 as a starting point. Conduct small-scale experiments (0.1-0.2 mmol) to optimize temperature and time for your specific microwave reactor.

- Validate the Method: Once optimized, fully characterize the product using NMR and mass spectrometry. The purity can be further assessed by a fast HPLC method, similar to those developed for other active pharmaceutical ingredients, which can reduce run times to under 10 minutes [4].

References

- 1. Microwave Irradiation: Alternative Heating Process for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Key Parameters on the Microwave Assisted Synthesis of ... [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted one step synthesis of 8-arylmethyl-9H ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of HPLC methods for the development ... [pmc.ncbi.nlm.nih.gov]

alkylation of selenopurines and selenoguanosines

Introduction to Selenopurine Alkylation

The is a fundamental transformation in medicinal and bioorganic chemistry. This modification allows researchers to fine-tune the physicochemical and biological properties of these compounds, which combine the versatile purine scaffold with the unique redox and coordination characteristics of selenium [1]. These synthetic analogs are of significant interest for their potential antiviral, anticancer, and antibacterial activities, and they also serve as valuable tools for probing the structure and function of nucleic acids [1]. The protocols outlined herein are designed to provide researchers with robust, reproducible methods for synthesizing alkylated derivatives, facilitating further investigation into their therapeutic potential and photophysical applications.

Detailed Experimental Protocols

Protocol 1: Direct Alkylation of 6-Selenoguanosine Derivatives

This protocol describes the direct alkylation of selenoguanosines using alkyl or hetaryl bromides, based on classical and modern synthetic procedures [1].

Reagents:

- 6-Selenoguanosine derivative

- Alkyl or hetaryl bromide

- Potassium carbonate (K₂CO₃) or other suitable base

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Inert atmosphere (Argon or Nitrogen)

Procedure:

- Dissolve the 6-selenoguanosine derivative (1.0 equiv) in anhydrous DMF under an inert atmosphere.

- Add the alkyl or hetaryl bromide (1.1 - 1.5 equiv) to the solution.

- Add a base, such as K₂CO₃ (2.0 equiv), to scavenge the generated acid.

- Stir the reaction mixture at room temperature or elevated temperature (50-80 °C), monitoring by TLC or LC-MS.

- Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous NH₄Cl solution.

- Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography or recrystallization.

Notes:

- The reactivity can be influenced by the steric and electronic nature of the alkylating agent.

- Ensure rigorous exclusion of oxygen to prevent oxidation of the selenide to the diselenide.

Protocol 2: Alkylation via Tri-(n)-butylphosphine-Promoted Reaction with Diselenides

This method provides an alternative pathway using diselenides, which are often more stable and easier to handle than selenols [1].

Reagents:

- Selenopurine or selenoguanosine

- Dialkyl or diaryl diselenide

- Tri-(n)-butylphosphine (P((n)-Bu)₃)

- Alkylating agent (e.g., alkyl halide)

- Anhydrous solvent (e.g., THF, Toluene)

Procedure:

- Dissolve the diselenide (0.55 equiv) and the selenopurine (1.0 equiv) in anhydrous THF under an inert atmosphere.

- Add tri-(n)-butylphosphine (1.1 equiv for the diselenide) to the solution at 0°C. Stir for 30 minutes to generate the selenolate in situ.

- Warm the reaction mixture to room temperature and add the alkyl halide (1.2 equiv).

- Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material.

- Quench the reaction with water and extract with ethyl acetate.

- Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.

- Purify the residue by column chromatography.

Notes:

- Tri-(n)-butylphosphine efficiently reduces the diselenide bond, generating the nucleophilic selenolate.

- This one-pot procedure avoids the need to isolate and handle sensitive selenol intermediates.

Protocol 3: Synthesis of 6-Arylselanylpurines via Tandem Reduction/SNAr

This protocol is adapted from methods for introducing selanyl groups onto purine cores, useful for creating diverse selenopurine libraries [1].

Reagents:

- 6-Chloropurine or 2,6-dichloropurine derivative

- Aryl diselenide

- Reducing agent: Sodium borohydride (NaBH₄) or hypophosphorous acid (H₃PO₂, 50% in H₂O)

- Solvent: PEG-400, isopropanol (i-PrOH), or others

- Optional: Acid source (e.g., HCl for Zn/HCl system)

Procedure:

- Dissolve the aryl diselenide (1.1 equiv) in a solvent like i-PrOH or PEG-400.

- Add the reducing agent (e.g., NaBH₄, 2.2 equiv) and stir at 40°C for 30 minutes to generate the arylselenol in situ. Caution: Hydrogen gas evolution.

- Add the chloropurine derivative (1.0 equiv) to the reaction mixture.

- Heat the mixture to 50-60°C and monitor by TLC/HPLC until the starting material is consumed.

- Cool the mixture to room temperature and pour into cold water.

- Extract the product with ethyl acetate, dry the organic layer, and concentrate.

- Purify the product via chromatography.

Notes:

Experimental Data and Optimization

The table below summarizes key quantitative data from analogous selenopurine synthesis studies to guide reaction optimization.

Table 1: Summary of Selenopurine Synthesis Conditions and Yields

| Product | Starting Material | Selenium Source / Reagents | Conditions | Reported Yield | Ref. |

|---|---|---|---|---|---|

| 2-Chloro-6-selanylpurines (2a–f) | 2,6-Dichloropurine derivatives (1a–d) | Diaryl/dialkyl diselenide; H₃PO₂ (50%) or NaBH₄ | i-PrOH; 0°C to 60°C, 2 h | Up to 84% | [1] |

| 6-Selanyl-2-triazolylpurines | 2,6-Bistriazolylpurines | Selenols / Diselenides | SNAr reaction | Up to 87% (13 examples) | [1] |

| 6-Arylselanylpurines | 6-Chloropurine | Aryl diselenide, NaBH₄, PEG-400 | Not specified | Not specified (reported as effective) | [1] |

Workflow and Strategic Considerations

The following diagram illustrates the strategic decision-making workflow for selecting the appropriate alkylation or synthesis method, based on the starting materials and desired target compound.

Critical Notes and Troubleshooting

- Leaving Group Ability: A crucial finding is that in purine systems, the 6-selanyl moiety can act as a better leaving group than a 2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions [1]. This reactivity must be carefully considered when designing synthetic sequences to ensure chemoselectivity.

- Handling and Stability: Selenols and selenopurines can be air-sensitive. Reactions should be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation to diselenides.

- Purification and Analysis: Standard purification techniques like flash chromatography and recrystallization are applicable. Characterization by (^1)H NMR, (^{13})C NMR, (^{77})Se NMR, and mass spectrometry is highly recommended for confirming structure and purity.

Conclusion

The , facilitated by the protocols described, provides powerful access to a valuable class of bioactive compounds and biochemical probes. The continued development of these methods, with attention to selectivity and functional group tolerance, will undoubtedly expand their utility in drug discovery and chemical biology.

References